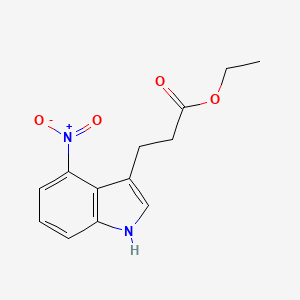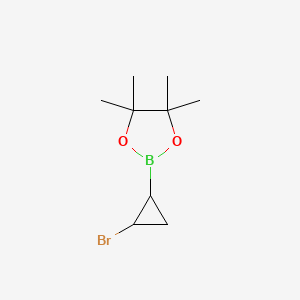
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a bromocyclopropyl group attached to a dioxaborolane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromocyclopropylboronic acid with 2,2,3,3-tetramethyl-1,3-dioxolane-4,5-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can undergo reduction reactions to form cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions to oxidize the boron atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents, such as diethyl ether, at low temperatures.
Major Products Formed
Substitution Reactions: Products include 2-(2-aminocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(2-thiocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Oxidation Reactions: Products include this compound-2-oxide.
Reduction Reactions: Products include 2-(2-cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The bromocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The boron atom in the dioxaborolane ring can participate in coordination chemistry, forming stable complexes with other molecules. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Iodocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity and stability compared to its halogenated analogs. The bromine atom provides a balance between reactivity and selectivity, making the compound versatile in various chemical transformations. Additionally, the tetramethyl substitution on the dioxaborolane ring enhances the compound’s stability and solubility, further contributing to its uniqueness.
Properties
Molecular Formula |
C9H16BBrO2 |
|---|---|
Molecular Weight |
246.94 g/mol |
IUPAC Name |
2-(2-bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3 |
InChI Key |
UWWHKMYYXWCSSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
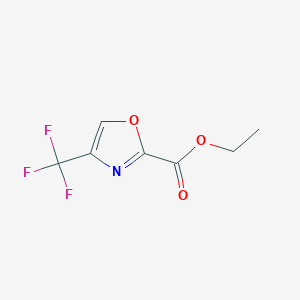
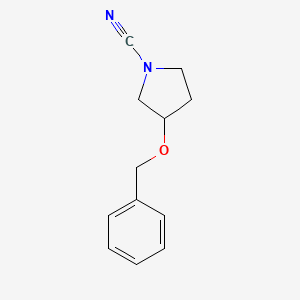
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)

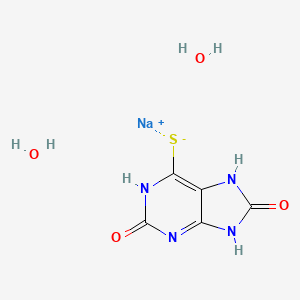
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
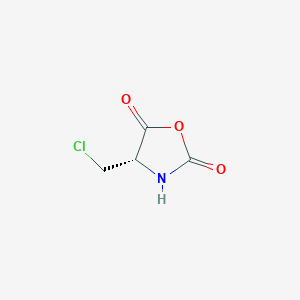
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
